molecular formula C10H9NOS B569255 (Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime CAS No. 118564-88-8

(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime

Cat. No.: B569255
CAS No.: 118564-88-8
M. Wt: 191.248
InChI Key: LYNWDHNMGAKITE-UHFFFAOYSA-N
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Description

(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime is an organic compound featuring a benzo[b]thiophene moiety linked to an oxime group via an acetaldehyde bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime typically involves the reaction of benzo[b]thiophene-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified .

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. Additionally, the benzo[b]thiophene moiety contributes to the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the benzo[b]thiophene moiety and the oxime group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(NE)-N-[1-(1-benzothiophen-2-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-7(11-12)10-6-8-4-2-3-5-9(8)13-10/h2-6,12H,1H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNWDHNMGAKITE-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257469
Record name Ethanone, 1-benzo[b]thien-2-yl-, oxime, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147396-07-4
Record name Ethanone, 1-benzo[b]thien-2-yl-, oxime, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147396-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-benzo[b]thien-2-yl-, oxime, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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